Ethyl 2,4-dibromoquinoline-3-carboxylate
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Overview
Description
Ethyl 2,4-dibromoquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dibromoquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of o-aminobenzophenones with diethylmalonate, followed by bromination. The reaction conditions often include the use of a base catalyst and an organic solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
Ethyl 2,4-dibromoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antibacterial and antimalarial agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of ethyl 2,4-dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process in bacterial cells. Additionally, it can inhibit certain enzymes involved in metabolic pathways, leading to cell death. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- Ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate
Uniqueness
Ethyl 2,4-dibromoquinoline-3-carboxylate is unique due to the presence of two bromine atoms, which can significantly alter its reactivity and biological activity compared to its chloro and methyl analogs. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C12H9Br2NO2 |
---|---|
Molecular Weight |
359.01 g/mol |
IUPAC Name |
ethyl 2,4-dibromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3 |
InChI Key |
YXCXRKVHOWNTFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Br |
Origin of Product |
United States |
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